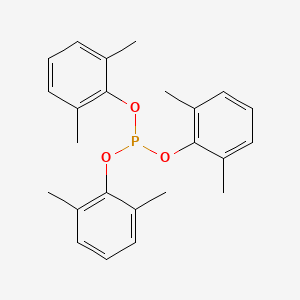
Tris(2,6-dimethylphenyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,6-dimethylphenyl) phosphite is an organophosphorus compound widely used in various chemical applications. It is known for its role as a stabilizer and antioxidant in polymer chemistry, where it helps in preventing the degradation of materials by neutralizing free radicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,6-dimethylphenyl) phosphite typically involves the reaction of phosphorus trichloride with 2,6-dimethylphenol in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of intermediate chlorophosphites, which are then converted to the final product by further reaction with 2,6-dimethylphenol .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in continuous flow reactors. This method allows for efficient scaling up of the reaction, ensuring high yields and purity of the product. The use of continuous flow reactors also minimizes the reaction time and improves the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2,6-dimethylphenyl) phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: It can be oxidized to Tris(2,6-dimethylphenyl) phosphate using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions are less common but can be achieved using strong reducing agents.
Major Products: The major products formed from these reactions include Tris(2,6-dimethylphenyl) phosphate and various substituted phosphites depending on the reagents used .
Aplicaciones Científicas De Investigación
Tris(2,6-dimethylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: It has been studied for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Research has explored its potential use in drug formulations due to its stabilizing properties.
Industry: It is widely used in the production of plastics and other materials to enhance their durability and stability
Mecanismo De Acción
The primary mechanism by which Tris(2,6-dimethylphenyl) phosphite exerts its effects is through its role as a reducing agent. It neutralizes free radicals by donating electrons, thereby preventing oxidative degradation of materials. This antioxidant property is particularly valuable in polymer chemistry, where it helps in extending the lifespan of materials .
Comparación Con Compuestos Similares
- Tris(2,4-dimethylphenyl) phosphite
- Tris(2,6-dimethoxyphenyl) phosphite
- Tris(2,4,6-trimethylphenyl) phosphine
Uniqueness: Tris(2,6-dimethylphenyl) phosphite is unique due to its specific steric and electronic properties, which make it particularly effective as an antioxidant and stabilizer. Its structure allows for efficient interaction with free radicals, providing superior protection against oxidative degradation compared to other similar compounds .
Propiedades
Número CAS |
52830-49-6 |
|---|---|
Fórmula molecular |
C24H27O3P |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
tris(2,6-dimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-10-7-11-17(2)22(16)25-28(26-23-18(3)12-8-13-19(23)4)27-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3 |
Clave InChI |
YJLVKRVGSARISS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OP(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















